Phenyl 2-pyridyl ketoxime

Description

Z/E Isomerization Patterns

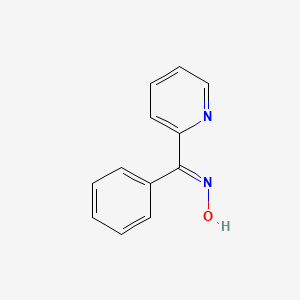

Phenyl 2-pyridyl ketoxime (C₁₂H₁₀N₂O) exhibits geometric isomerism due to the C=N bond in its oxime functional group. The syn (Z) and anti (E) isomers arise from the spatial arrangement of the phenyl and pyridyl groups relative to the hydroxylamine moiety (Fig. 1). Computational studies reveal that the syn isomer, where the phenyl group and hydroxyl oxygen reside on the same side of the C=N bond, is thermodynamically favored in solid-state configurations. This preference is attributed to intramolecular hydrogen bonding between the hydroxyl group and the pyridyl nitrogen, stabilizing the syn conformation.

Table 1: Key differences between syn and anti isomers

| Property | syn Isomer | anti Isomer |

|---|---|---|

| Stability | Dominant in solid state | Rarely isolated |

| Hydrogen bonding | O–H···N(pyridyl) present | No intramolecular H-bonding |

| Reactivity | Forms metal complexes | Less reactive |

Experimental evidence from NMR spectroscopy shows distinct chemical shifts for the syn isomer (δ = 10.12–10.21 ppm for O–H) compared to the anti form (δ = 10.05–10.08 ppm). The energy barrier for isomerization is ~25 kcal/mol, as determined by density functional theory (DFT).

Tautomeric Equilibrium Studies

The oxime functional group participates in tautomerism, oscillating between the nitroso (R–N=O) and oxime (R–C=N–OH) forms. In this compound, the oxime tautomer dominates (>95% population) under neutral aqueous conditions due to conjugation stabilization between the pyridyl ring and C=N bond. Acid dissociation constants (pK₁ = 3.2 ± 0.1, pK₂ = 9.8 ± 0.2) govern protonation states, influencing tautomer distribution.

Key findings:

- pH-dependent behavior :

- Solvent effects : Polar solvents (ε > 30) favor the oxime form by stabilizing dipole moments.

Crystallographic Characterization

Hydrogen Bonding Networks

Single-crystal X-ray diffraction reveals intricate hydrogen bonding in metal complexes of this compound. In the cadmium complex Cd(C₁₂H₁₀N₂O)₃₂, three ligands coordinate via N,N’-chelation, forming six-membered metallocycles. Critical interactions include:

- Intramolecular : O–H···N(pyridyl) (2.59 Å, 158°)

- Intermolecular : C–H···O(nitrate) (2.78 Å, 132°)

Table 2: Hydrogen bond parameters in Cd(C₁₂H₁₀N₂O)₃₂

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| O–H···N(pyridyl) | 2.59 | 158 |

| C–H···O(nitrate) | 2.78 | 132 |

| N–H···O(nitrate) | 2.91 | 145 |

These interactions create a supramolecular chain along the crystallographic a-axis.

Packing Arrangements in Solid State

This compound adopts a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

The packing features:

- π–π stacking : Pyridyl rings align with centroid distances of 3.48–3.72 Å.

- Herringbone pattern : Phenyl groups orient at 67° relative to pyridyl planes, minimizing steric clashes.

- Channel structures : Nitrate ions occupy voids created by ligand arrangement (void volume = 12.7%).

Figure 1 : Crystal packing viewed along the b-axis, highlighting O–H···O (red) and C–H···O (blue) interactions.

Properties

IUPAC Name |

(NE)-N-[phenyl(pyridin-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,15H/b14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJDEVMJZLLAHS-WYMLVPIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\O)/C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Phenyl 2-pyridyl ketoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16542 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1826-28-4 | |

| Record name | Methanone, phenyl-2-pyridinyl-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001826284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 2-pyridyl ketoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, phenyl-2-pyridinyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl 2-pyridyl ketone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The foundational synthesis of PPKO involves the reaction of phenyl 2-pyridyl ketone with hydroxylamine hydrochloride in the presence of a base, typically sodium acetate . This method aligns with standard oxime-forming protocols, where the ketone undergoes nucleophilic attack by hydroxylamine, yielding the corresponding oxime. The reaction proceeds under mild conditions (ambient temperature or slight heating) and is typically conducted in aqueous or ethanol solutions to enhance solubility and reaction efficiency .

Mechanistic Overview :

-

Nucleophilic Addition : Hydroxylamine hydrochloride dissociates in the presence of a base, generating hydroxylamine (NH₂OH), which attacks the carbonyl carbon of phenyl 2-pyridyl ketone.

-

Proton Transfer : The intermediate undergoes dehydration, facilitated by the base, to form the oxime (C=N-OH) linkage.

-

Crystallization : The product precipitates as a crystalline solid upon cooling, enabling straightforward isolation .

Optimization Parameters :

-

Molar Ratios : A 1:1.2 molar ratio of ketone to hydroxylamine hydrochloride ensures complete conversion while minimizing side reactions.

-

Solvent Selection : Ethanol-water mixtures (3:1 v/v) balance solubility and reaction kinetics .

-

Reaction Time : Completion typically requires 4–6 hours under reflux (80°C) .

Industrial Production and Scalability

While laboratory-scale synthesis is well-documented, industrial production of PPKO necessitates modifications for cost-effectiveness and safety. Key considerations include:

Process Intensification :

-

Continuous Flow Reactors : Enhance reaction control and reduce batch variability.

-

Catalytic Systems : Acidic or basic resins may replace traditional sodium acetate to streamline purification .

Safety Protocols :

-

Handling Hydroxylamine : Hydroxylamine hydrochloride is hygroscopic and thermally unstable, requiring inert atmospheres and temperature-controlled environments.

-

Waste Management : Neutralization of acidic byproducts (e.g., HCl) with NaOH ensures compliance with environmental regulations .

Economic Considerations :

-

Raw Material Costs : Phenyl 2-pyridyl ketone, the primary precursor, accounts for ~70% of production expenses.

-

Yield Optimization : Pilot studies report yields of 85–90% under optimized conditions, with further gains achievable via solvent recycling .

Analytical Validation and Quality Control

Post-synthesis characterization ensures product integrity and compliance with regulatory standards.

Spectroscopic Methods :

-

IR Spectroscopy : The oxime group exhibits characteristic N–O and C=N stretches at 930 cm⁻¹ and 1640 cm⁻¹, respectively .

-

NMR Analysis :

Chromatographic Purity :

-

HPLC : Reverse-phase C18 columns (acetonitrile-water mobile phase) confirm ≥99% purity, with retention times of 6.2–6.5 minutes .

Crystallographic Data :

Single-crystal X-ray diffraction reveals a planar geometry for PPKO, with bond lengths of 1.28 Å (C=N) and 1.41 Å (N–O), consistent with resonance stabilization .

Comparative Analysis of Synthetic Methodologies

The table below contrasts laboratory and industrial synthesis parameters:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Round-bottom flask) | Continuous Flow |

| Temperature | 80°C (reflux) | 70–75°C (jacketed reactor) |

| Yield | 85–90% | 88–92% |

| Purification | Recrystallization (EtOH) | Column Chromatography |

| Production Rate | 10–50 g/day | 5–10 kg/day |

Chemical Reactions Analysis

Types of Reactions: Phenyl 2-pyridyl ketoxime undergoes various chemical reactions, including:

Complexation: It forms complexes with transition and heavy metal ions such as cobalt, nickel, zinc, lead, iron, and chromium.

Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less commonly documented.

Common Reagents and Conditions:

Complexation Reactions: Typically involve metal salts like nickel(II) sulfate hexahydrate in aqueous or methanolic solutions under reflux conditions.

Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products:

Scientific Research Applications

Phenyl 2-pyridyl ketoxime has several applications in scientific research:

Coordination Chemistry: Used as a ligand to study the formation and properties of metal complexes.

Analytical Chemistry: Employed in the spectrophotometric determination of metal ions due to its ability to form colored complexes.

Material Science: Utilized in the synthesis of metallacrowns and other supramolecular structures.

Biological Studies: Investigated for its potential effects on cellular processes, including inducing cellular senescence.

Mechanism of Action

Phenyl 2-pyridyl ketoxime exerts its effects primarily through complexation with metal ions, altering their chemical and physical properties. In biological systems, it has been shown to induce cellular senescence-like alterations via nitric oxide production. This involves the activation of pathways associated with oxidative stress and the upregulation of senescence-associated proteins such as p53 and p21 .

Comparison with Similar Compounds

Research Findings and Implications

- PPKO vs. MEKO : While PPKO’s senescence induction is reversible with antioxidants (e.g., NAC), MEKO’s developmental toxicity is irreversible .

- Antioxidant Response: PPKO transiently increases catalase and SOD I/III before their decline, unlike terpenoid ketoximes, which show sustained antifungal effects .

- Structural Influence: PPKO’s pyridyl group enhances lipophilicity and membrane permeability compared to alkyl ketoximes, influencing its cellular uptake and NO production .

Biological Activity

Phenyl 2-pyridyl ketoxime (PPKO) is a compound that has garnered attention for its diverse biological activities, particularly in the context of cellular senescence and oxidative stress. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with PPKO.

PPKO has been shown to induce cellular senescence in human diploid fibroblasts (HDFs) through several mechanisms:

- Cell Viability Reduction : Treatment with PPKO results in a dose- and time-dependent decrease in the viability of young HDFs. This is accompanied by senescence-associated β-galactosidase (SA-β-gal) staining and G2/M cell cycle arrest .

- Reactive Oxygen Species (ROS) Production : PPKO treatment leads to a transient increase in ROS levels, peaking at 30 minutes post-treatment before returning to baseline. This oxidative stress is linked to the activation of antioxidant enzymes such as catalase and glutathione peroxidase .

- Nitric Oxide (NO) Production : PPKO increases NO production via inducible NO synthase (iNOS). The presence of NOS inhibitors significantly abrogates PPKO-induced NO production and SA-β-gal staining, indicating the role of NO in mediating cellular senescence .

Table 1: Summary of Key Biological Effects of PPKO

Case Studies

Several studies have highlighted the biological implications of PPKO:

- Cellular Senescence Induction : A study demonstrated that PPKO treatment led to significant alterations in young HDFs, mimicking features of cellular senescence. The study emphasized the role of oxidative stress and NO in this process .

- Antioxidant Response : Research indicated that PPKO not only induces oxidative stress but also activates cellular antioxidant defenses. This dual action suggests a complex interplay between pro-oxidative and antioxidative responses, which may be crucial for understanding its therapeutic potential .

- Fungicidal Activity : Historical data suggest that derivatives of this compound exhibit fungicidal properties, expanding the scope of its biological activity beyond cellular senescence to include antimicrobial effects .

Q & A

Q. What are the standard synthetic procedures for preparing Phenyl 2-pyridyl ketoxime (PPKO) and its metal complexes?

PPKO is synthesized by condensing phenyl(2-pyridyl)ketone with hydroxylamine. For metal complexes (e.g., copper(II)), PPKO reacts with transition metal salts (e.g., Cu(ClO₄)₂) under controlled pH, yielding trinuclear clusters like [Cu₃(PPKO)₃(μ₃-OH)(2,4-D)]⁺. Experimental protocols emphasize stoichiometric ratios, solvent choice (e.g., methanol/water), and exclusion of external bases to favor self-assembly . Characterization typically involves X-ray crystallography, potentiometric titrations, and IR spectroscopy to confirm bonding modes (N,O-chelating) .

Q. How is PPKO characterized structurally, and what analytical techniques are essential for validation?

Structural characterization relies on single-crystal X-ray diffraction to resolve coordination geometries (e.g., inverse-9-metallacrown-3 clusters). Spectroscopic methods include:

- IR spectroscopy : Confirms oxime (N–O) and pyridyl (C=N) stretching vibrations.

- UV-Vis : Identifies d-d transitions in metal complexes.

- Potentiometry : Quantifies stability constants of PPKO-metal complexes in aqueous solutions . Purity is assessed via elemental analysis and HPLC, with melting point verification (41–43°C) as a preliminary check .

Q. What are the primary research applications of PPKO in coordination chemistry?

PPKO serves as a versatile ligand for synthesizing polynuclear transition metal complexes. Notable applications include:

Q. What safety precautions are critical when handling PPKO in laboratory settings?

PPKO is classified as acutely toxic (Oral, Acute Tox. 3) and irritant (Skin Irrit. 2). Key precautions:

Q. How can researchers ensure reproducibility in PPKO-based experiments?

Follow standardized protocols for synthesis (e.g., molar ratios, solvent systems) and document deviations. Use high-purity reagents (>98%) and validate results with orthogonal techniques (e.g., cross-check potentiometric data with spectroscopic results). Adhere to FAIR data principles by archiving raw crystallographic data (CIF files) in repositories like Cambridge Structural Database .

Advanced Research Questions

Q. What mechanistic insights explain PPKO's role in inducing cellular senescence via nitric oxide (NO) production?

PPKO at 1 mM induces senescence in human dermal fibroblasts (HDFs) by generating reactive oxygen species (ROS) and NO. Proposed pathways include:

- Cytochrome P450-mediated oxidation : Converts PPKO’s C=N group to peroxides, releasing NO and ketone byproducts .

- NOS-independent pathways : Microsomal metabolism via hydroxyl radical-like oxidants . Senescence markers (e.g., SA-β-galactosidase) correlate with ROS-driven telomere attrition and p-ERK1/2 cytoplasmic retention .

Q. How do reaction conditions (pH, counterions) influence the structural diversity of PPKO-metal complexes?

- pH : Acidic conditions favor protonated oxime ligands, while basic media deprotonate PPKO, enhancing metal binding.

- Counterions : Cl⁻ vs. ClO₄⁻ alters coordination geometry. ClO₄⁻, a weaker ligand, permits PPKO to dominate coordination, forming trinuclear clusters .

- Solvent : Methanol/water mixtures stabilize intermediate species during self-assembly .

Q. What contradictions exist in literature regarding PPKO's biological activity, and how can they be resolved?

Discrepancies in cytotoxicity (e.g., cell type-specific responses) may arise from:

- Dose-dependent effects : Low doses (µM) show therapeutic potential, while high doses (mM) induce cytotoxicity .

- Antioxidant enzyme dynamics : Catalase activity decreases post-PPKO exposure, but SOD II (mitochondrial) increases, complicating redox balance interpretations . Resolution requires dose-response studies across cell lines and multi-omics profiling (e.g., transcriptomics to map NO/ROS pathways) .

Q. How can computational methods enhance the design of PPKO-derived complexes for targeted applications?

Q. What experimental strategies mitigate challenges in crystallizing PPKO-metal complexes?

- Slow evaporation : Use mixed solvents (e.g., CH₃CN/EtOH) to control nucleation.

- Counterion selection : Bulky anions (e.g., 2,4-D⁻) improve lattice stability .

- Temperature gradients : Gradual cooling (0.5°C/hr) reduces crystal defects .

Validate crystal quality with R-factor refinement (<0.05) and check for twinning using PLATON .

Methodological Best Practices

- Data Reproducibility : Archive raw spectra, crystallographic data, and experimental parameters in FAIR-aligned repositories (e.g., Zenodo) .

- Ethical Reporting : Disclose conflicts of interest and funding sources per journal guidelines (e.g., FirePhysChem) .

- Interdisciplinary Collaboration : Combine synthetic chemistry with biophysical assays (e.g., flow cytometry for senescence quantification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.